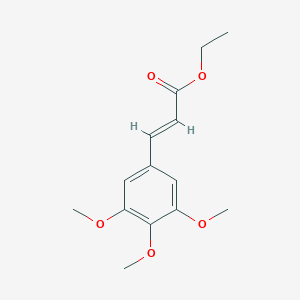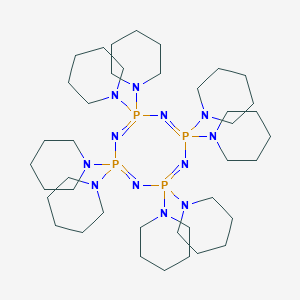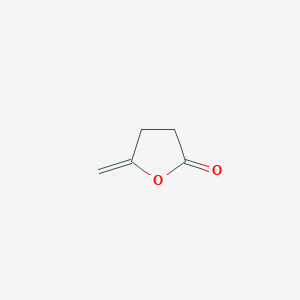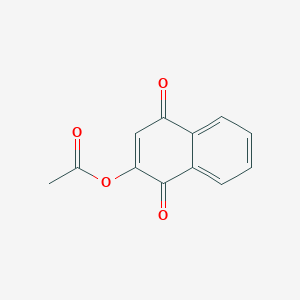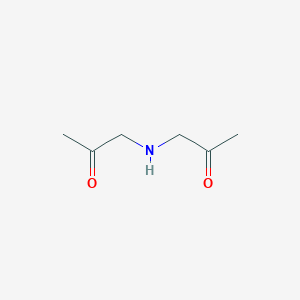
1-(2-Oxopropylamino)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxopropylamino)propan-2-one, also known as 4'-Methylpropiophenone, is a chemical compound that is widely used in scientific research. It is a ketone that belongs to the class of compounds known as aryl ketones. The compound is used as a precursor in the synthesis of various drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Oxopropylamino)propan-2-one is not well understood. However, it is believed to act as a stimulant of the central nervous system. The compound is known to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, focus, and euphoria.
Effets Biochimiques Et Physiologiques
1-(2-Oxopropylamino)propan-2-one has several biochemical and physiological effects. The compound is known to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to decreased blood flow to certain organs. The compound is also known to cause appetite suppression and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Oxopropylamino)propan-2-one has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and is readily available. It is also relatively stable and can be stored for long periods of time. However, the compound is highly reactive and can be dangerous if not handled properly. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-(2-Oxopropylamino)propan-2-one. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the mechanism of action and physiological effects of the compound. Additionally, the compound could be used as a starting material for the synthesis of new psychoactive substances. Finally, the compound could be used in the development of new drugs for the treatment of various medical conditions.
Conclusion:
1-(2-Oxopropylamino)propan-2-one is a chemical compound that is widely used in scientific research. It is a ketone that is used as a precursor in the synthesis of various drugs and pharmaceuticals. The compound is known to act as a stimulant of the central nervous system and has several biochemical and physiological effects. While the compound has several advantages for lab experiments, it is also highly reactive and can be dangerous if not handled properly. There are several future directions for research on 1-(2-Oxopropylamino)propan-2-one, including the development of new synthetic methods, investigation of the mechanism of action and physiological effects, and the development of new drugs for the treatment of various medical conditions.
Méthodes De Synthèse
1-(2-Oxopropylamino)propan-2-one can be synthesized by the reaction of 4-methylpropiophenone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction yields 4'-Methylpropiophenone oxime, which is then reduced with sodium borohydride to produce 1-(2-Oxopropylamino)propan-2-one. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
1-(2-Oxopropylamino)propan-2-one is widely used in scientific research as a precursor in the synthesis of various drugs and pharmaceuticals. It is used in the synthesis of drugs such as ephedrine, pseudoephedrine, and phenylpropanolamine. The compound is also used in the synthesis of various psychoactive substances such as cathinone derivatives.
Propriétés
IUPAC Name |
1-(2-oxopropylamino)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)3-7-4-6(2)9/h7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECXIBBXMHHSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxopropylamino)propan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

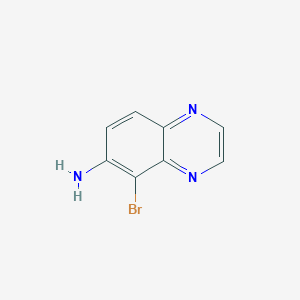
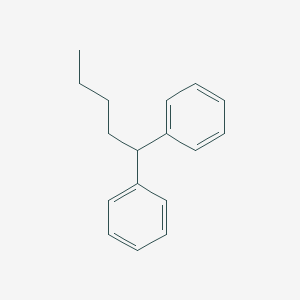
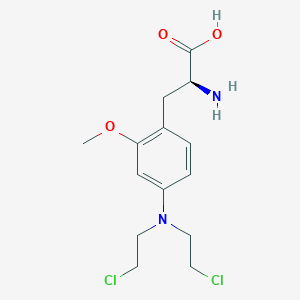
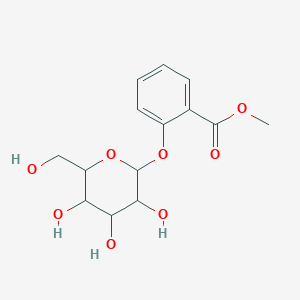
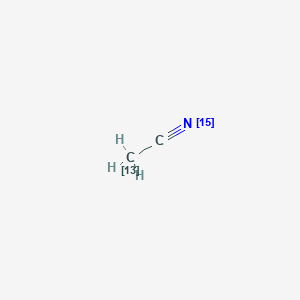
![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)
